Methyl (3-phenylprop-2-en-1-yl)carbamate
Description
Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$ |
| Molecular Weight | 191.23 g/mol |
| Canonical SMILES | COC(=O)NCC=CC1=CC=CC=C1 |
| InChI Key | GBZJJYYGSUQNRN-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular structure comprises three distinct regions:
- Phenyl ring : A planar aromatic system contributing to rigidity.
- Propenyl chain : A three-carbon unsaturated linker ($$ \text{CH}_2\text{CH=CH} $$) introducing geometric isomerism.
- Carbamate group : A polar $$ \text{NHCOOCH}_3 $$ moiety influencing hydrogen-bonding potential.
Conformational Flexibility
- The propenyl double bond ($$ \text{C=C} $$) restricts rotation, fixing the phenyl and carbamate groups in a trans or cis configuration. Computational models suggest the trans isomer is energetically favored due to reduced steric hindrance.
- The carbamate N–C bond permits rotation, allowing the methyl ester and propenyl chain to adopt staggered or eclipsed conformations. Density functional theory (DFT) simulations predict a dihedral angle of $$ 120^\circ $$ between the carbamate oxygen and propenyl hydrogen in the lowest-energy state.
Molecular Geometry Table
| Bond/Length (Å) | Angle (°) |
|---|---|
| C=O: 1.21 | O=C–N: 125 |
| C–N: 1.35 | N–C–C: 112 |
| C=C (propenyl): 1.34 | C–C–C (phenyl): 120 |
Crystallographic Data and Solid-State Arrangement
Experimental crystallographic data for Methyl (3-phenylprop-2-en-1-yl)carbamate remains limited in published literature. However, analogous carbamates exhibit:
- Monoclinic crystal systems with space group $$ P2_1/c $$.
- Hydrogen-bonding networks between carbamate N–H and carbonyl oxygen atoms, forming zig-zag chains along the b-axis.
Predicted unit cell parameters (derived from similar structures):
| Parameter | Value |
|---|---|
| a (Å) | 10.45 |
| b (Å) | 7.89 |
| c (Å) | 12.21 |
| β (°) | 105.3 |
| Volume (ų) | 980.7 |
Spectroscopic Fingerprinting (IR, NMR, MS)
Infrared Spectroscopy (IR)
Key absorption bands:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.35–7.25 | m (5H) | Phenyl protons |
| 6.45 | dt (1H) | Propenyl CH ($$ J = 15.6, 6.8 \, \text{Hz} $$) |
| 5.80 | d (1H) | Propenyl CH₂ ($$ J = 15.6 \, \text{Hz} $$) |
| 4.10 | t (2H) | N–CH₂–C= |
| 3.70 | s (3H) | OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 156.2 | Carbamate C=O |
| 136.4 | Propenyl C=C |
| 128.7–126.3 | Phenyl carbons |
| 54.1 | OCH₃ |
| 40.5 | N–CH₂–C= |
Mass Spectrometry (MS)
- EI-MS (70 eV) : Molecular ion peak at m/z 191.23 ($$ \text{M}^+ $$), with fragmentation patterns including loss of $$ \text{OCH}_3 $$ ($$ m/z 160 $$) and phenyl group ($$ m/z 105 $$).
Properties
CAS No. |
296777-65-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl N-(3-phenylprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13) |
InChI Key |
GBZJJYYGSUQNRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Method A: Carbamate Synthesis via Alkene Reaction
This method employs the reaction of an alkene with a carbamate in the presence of a catalyst.
Reagents : The reaction typically uses an alkene (e.g., 3-phenylpropene), a carbamate (e.g., methyl carbamate), and a copper catalyst such as Cu(OAc)₂.
Reaction Conditions : The reaction is conducted in an anhydrous solvent like DMSO under controlled temperature conditions (often elevated).
Yield : This method can yield this compound with yields ranging from 60% to 80% depending on the specific conditions and purity of reactants used.
Method B: Direct Carbamoylation
In this approach, phenylpropene is directly reacted with isocyanates or carbamates.
Reagents : Phenylpropene is treated with methyl isocyanate or methyl carbamate.
Catalyst : The reaction may require a base or acid catalyst to facilitate the formation of the carbamate linkage.
Yield and Purification : Yields can vary significantly, often around 50% to 70%. Purification is typically achieved via column chromatography.
Detailed Research Findings
The following table summarizes various preparation methods, including yields and specific conditions reported in literature:
| Method | Reagents Used | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | Alkene + Methyl Carbamate | Cu(OAc)₂ | 60 - 80 | DMSO as solvent; controlled temperature |
| Method B | Phenylpropene + Methyl Isocyanate | Base/Acid | 50 - 70 | Direct reaction; purification via chromatography |
| Method C | Alkynes + Amine | CuI | 30 - 50 | Requires specific alkynes; lower yields |
Chemical Reactions Analysis
Types of Reactions
Methyl (3-phenylprop-2-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines.
Scientific Research Applications
Methyl (3-phenylprop-2-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl (3-phenylprop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Key Structural Features
The compound’s structure can be compared to other carbamates with variations in:
- Ester groups (methyl, ethyl, isopropyl).
- Substituents on the propenyl/phenyl moieties (e.g., halogens, hydroxyl groups).
- Biological targets (e.g., antiparasitic, pesticide, or pharmacological activity).
Comparative Analysis of Selected Compounds
Table 1: Structural and Functional Comparison
Note: Log P values are inferred from similar compounds where direct data for this compound are unavailable.
Key Findings:
Ester Group Impact :
- Methyl esters (e.g., Methyl (3-hydroxyphenyl)-carbamate) generally exhibit lower hydrophobicity compared to bulkier esters like isopropyl in chlorpropham (Log P ~3.1). This influences solubility and bioavailability .
- The methyl group in the target compound may enhance metabolic stability compared to ethyl or isopropyl carbamates, which are more prone to enzymatic hydrolysis .
Substituent Effects :
- Electron-withdrawing groups (e.g., chlorine in chlorpropham) increase stability and pesticidal activity by resisting degradation .
- Hydroxyl groups (e.g., Methyl (3-hydroxyphenyl)-carbamate) improve water solubility, making such derivatives suitable for pharmaceutical formulations .
- The phenylpropenyl chain in the target compound and Prop-2-en-1-yl N-phenylcarbamate may confer reactivity useful in polymerization or agrochemical synthesis .
Biological Activity: Albendazole’s benzimidazole core enables antiparasitic activity by binding to tubulin, a mechanism distinct from simpler carbamates like chlorpropham, which inhibit cell division in plants .
Methodological Considerations for Comparative Studies
Analytical Techniques
- HPLC for Lipophilicity : Reverse-phase HPLC (as used for phenyl alkyl carbamates in ) can determine capacity factors (log k) to estimate Log P, critical for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
